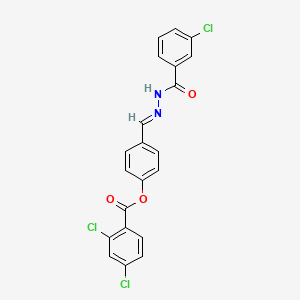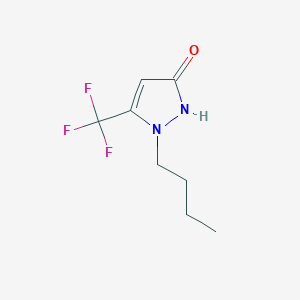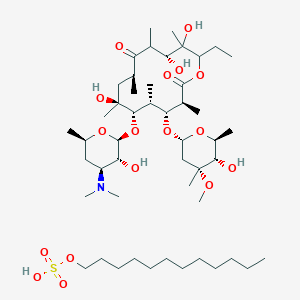![molecular formula C20H20Br2N4O4 B12047789 N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)
N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-bromo-2-hydroxyphenyl groups attached to a hexanedihydrazide backbone through methylene linkages. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
The synthesis of N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hexanedihydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium thiocyanate.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Applications De Recherche Scientifique
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to generate reactive oxygen species (ROS) through redox reactions can lead to oxidative stress in cells, which may contribute to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide can be compared with other similar compounds, such as:
N’~1~,N’~6~-bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide: This compound lacks the bromine atoms, which may result in different chemical reactivity and biological activities.
N’~1~,N’~6~-bis[(E)-(4-dimethylaminophenyl)methylidene]hexanedihydrazide: The presence of dimethylamino groups can significantly alter the compound’s electronic properties and interactions with biological targets.
N’~1~,N’~6~-bis[(E)-(2-methoxyphenyl)methylidene]hexanedihydrazide: The methoxy groups can influence the compound’s solubility and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C20H20Br2N4O4 |
|---|---|
Poids moléculaire |
540.2 g/mol |
Nom IUPAC |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20Br2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11+,24-12+ |
Clé InChI |
FJPHPVKWFBATSY-ASIDMNOUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
SMILES canonique |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)



![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047734.png)
![4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide](/img/structure/B12047744.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12047753.png)

![(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047764.png)


![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

